4-(Furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326808-60-9
Cat. No.: VC11716576
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326808-60-9 |
|---|---|
| Molecular Formula | C14H18N2O5 |
| Molecular Weight | 294.30 g/mol |
| IUPAC Name | 4-(furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H18N2O5/c1-15-6-4-14(5-7-15)16(10(9-21-14)13(18)19)12(17)11-3-2-8-20-11/h2-3,8,10H,4-7,9H2,1H3,(H,18,19) |
| Standard InChI Key | NVLQAYGMTUFSRB-UHFFFAOYSA-N |
| SMILES | CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3 |
| Canonical SMILES | CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3 |
Introduction
Structural Characteristics and Molecular Properties
The core architecture of 4-(Furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid consists of a spiro[4.5]decane framework, where a tetrahydrofuran ring (1-oxa) is fused to a piperidine-like ring (8-aza) via a shared spiro carbon atom. Key substituents include:
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Furan-2-carbonyl group: Attached at position 4, introducing aromatic and electron-rich characteristics.
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Methyl group: Positioned on the nitrogen at position 8, influencing steric and electronic properties.
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Carboxylic acid: Located at position 3, enabling hydrogen bonding and salt formation.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₅ |
| Molecular Weight | 332.35 g/mol |
| IUPAC Name | 4-(Furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Key Functional Groups | Spirocyclic core, furan, carboxylic acid, methylamine |
Comparatively, the structurally analogous compound 4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (C₁₉H₂₆N₂O₄, MW 346.4 g/mol) demonstrates how alkyl chain length and aromatic substituents modulate physicochemical properties. The furan group in the target compound likely enhances π-π stacking interactions compared to the 3-methylbenzoyl group in its analog.
Synthetic Pathways and Reaction Mechanisms
Synthesis of this compound likely follows a multi-step sequence, leveraging strategies reported for related diazaspiro systems :
Step 1: Formation of the Spirocyclic Core
The 1-oxa-8-azaspiro[4.5]decane backbone is constructed via cyclization reactions. A common approach involves:
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Ring-closing metathesis or Mannich-type cyclization to form the spiro junction .
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Use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for intermediate reductions.
Table 2: Hypothetical Synthetic Conditions
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Spirocycle formation | LiAlH₄, THF, 0°C → rt | 45-55% |
| 2 | Acylation | Furan-2-carbonyl chloride, Et₃N | 70-80% |
| 3 | Methylation | CH₃I, K₂CO₃, DMF | 65-75% |
| 4 | Oxidation | KMnO₄, H₂O/acetone, 50°C | 60-70% |
*Theoretical yields based on analogous procedures .
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its spirocyclic framework and functional groups:
Spirocyclic Core Reactivity
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Ring-opening reactions: Exposure to strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) may cleave the spiro junction, forming linear diamines or ethers .
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Electrophilic substitution: The furan ring undergoes nitration or sulfonation at the 5-position due to its electron-rich nature.
Carboxylic Acid Derivatives
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Esterification: Reacts with alcohols (e.g., methanol/H⁺) to form methyl esters.
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Amide formation: Coupling with amines using EDC/HOBt.
Furan-2-carbonyl Group
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Diels-Alder reactions: The furan acts as a diene in cycloadditions with electron-deficient dienophiles.
The carboxylic acid group may enhance water solubility, improving bioavailability compared to ester or amide analogs.
Comparison with Structural Analogs
Table 4: Key Differences from 4-(3-Methylbenzoyl)-8-propyl Analogs
| Feature | Target Compound | 3-Methylbenzoyl Analog |
|---|---|---|
| Aromatic substituent | Furan-2-carbonyl | 3-Methylbenzoyl |
| N-Alkyl group | Methyl | Propyl |
| Molecular Weight | 332.35 g/mol | 346.4 g/mol |
| Predicted logP | 1.8 (estimated) | 2.3 |
The furan group’s lower hydrophobicity (logP difference ≈ 0.5) may favor pharmacokinetic profiles in polar biological environments.
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